![molecular formula C24H22N4O2S B3660400 N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B3660400.png)
N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-quinoxalinyl]-4-methylbenzenesulfonamide
概要
説明
N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-quinoxalinyl]-4-methylbenzenesulfonamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. With its complex arrangement of isoquinoline and quinoxaline moieties, this compound has garnered interest for its potential use in chemical, biological, and medical research.
作用機序
Target of Action
The primary target of N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-quinoxalinyl]-4-methylbenzenesulfonamide is the aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .
Mode of Action
This compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The inhibition of AKR1C3 by this compound affects the metabolism of certain substrates of this enzyme . .
Result of Action
The result of the action of this compound is the inhibition of AKR1C3, leading to a decrease in the metabolism of its substrates . This could potentially lead to a decrease in the proliferation of cancer cells, given the role of AKR1C3 in breast and prostate cancer .
準備方法
Synthetic Routes and Reaction Conditions The synthesis of N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-quinoxalinyl]-4-methylbenzenesulfonamide typically involves multi-step reactions that include the formation of both the isoquinoline and quinoxaline cores. One common route begins with the synthesis of the 3,4-dihydroisoquinoline intermediate, followed by its reaction with a quinoxaline derivative. The final step involves sulfonation to introduce the 4-methylbenzenesulfonamide group under controlled conditions, such as low temperatures and the presence of a sulfonating agent like chlorosulfonic acid.
Industrial Production Methods In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure precise control over reaction conditions. This approach minimizes by-products and optimizes yield. Techniques such as crystallization and recrystallization are employed to purify the final product.
化学反応の分析
Types of Reactions N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-quinoxalinyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: Can convert the dihydroisoquinoline moiety to an isoquinoline.
Reduction: May involve the reduction of the quinoxaline ring under hydrogenation conditions.
Substitution: Both nucleophilic and electrophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C).
Substitution: Electrophilic reagents like halogens can facilitate aromatic substitutions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated aromatics or other substituted derivatives based on the substituents used.
科学的研究の応用
N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-quinoxalinyl]-4-methylbenzenesulfonamide serves a significant role in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Acts as a probe in studying enzyme interactions and receptor binding due to its intricate structure.
Medicine: Investigated for potential pharmaceutical applications, including anti-cancer and neuroprotective agents.
Industry: Evaluated for use in the development of advanced materials and chemical sensors.
類似化合物との比較
Compared to other compounds with similar structures, N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-quinoxalinyl]-4-methylbenzenesulfonamide:
Exhibits unique binding affinities due to the spatial arrangement of its isoquinoline and quinoxaline cores.
Has distinct physicochemical properties that influence its solubility and reactivity.
Provides specific advantages in medicinal chemistry for its potential activity against various biological targets.
Similar Compounds
Isoquinoline derivatives: Known for their pharmacological activities.
Quinoxaline derivatives: Utilized in drug discovery and materials science.
Sulfonamide-containing compounds: Widely used in medicinal chemistry as enzyme inhibitors.
特性
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-17-10-12-20(13-11-17)31(29,30)27-23-24(26-22-9-5-4-8-21(22)25-23)28-15-14-18-6-2-3-7-19(18)16-28/h2-13H,14-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKPCMPHEOIMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


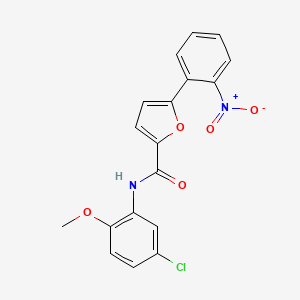
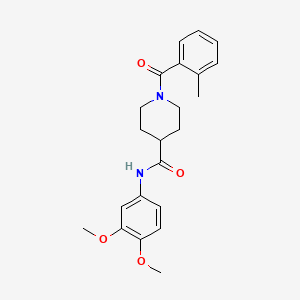
![4-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B3660346.png)
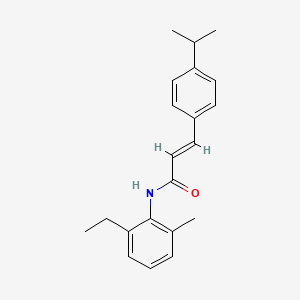
![N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3660351.png)
![2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3660364.png)
![3-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B3660370.png)
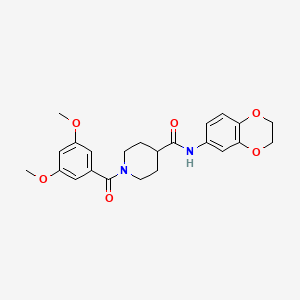
![(E)-3-(4-chlorophenyl)-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide](/img/structure/B3660379.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B3660381.png)

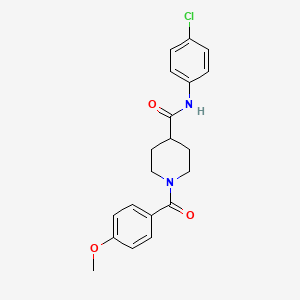
![9-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3660425.png)
![2-{[(5-Bromonaphthalen-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3660442.png)
